8-Azidoadenosine diphosphate glucose

Description

Chemical Structure and Nomenclature

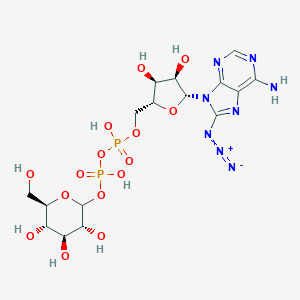

8-Azidoadenosine diphosphate glucose is a synthetic nucleotide analog characterized by the incorporation of an azido functional group at the 8-position of the adenine ring within the adenosine diphosphate glucose framework. The compound's systematic nomenclature reflects its complex molecular architecture, combining elements from both nucleotide chemistry and photoaffinity probe design. The molecular formula C₁₀H₁₄N₈O₁₀P₂ represents the free acid form, with a molecular weight of 468.21 g/mol.

The structural modification at the C-8 position of the adenine base distinguishes this compound from its parent nucleotide sugar. This strategic placement of the azido group preserves the essential binding characteristics of the natural substrate while introducing photoreactive capabilities. The azido moiety functions as a photoactivatable crosslinking agent that, upon ultraviolet irradiation, generates a highly reactive nitrene intermediate capable of forming covalent bonds with nearby amino acid residues.

The compound exists in solution as a sodium salt formulation, typically prepared at concentrations ranging from 10-11 mM with a pH of 7.5 ± 0.5. Spectroscopic characterization reveals distinct absorption properties, with a λmax at 281 nm and an extinction coefficient of 13.3 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer at pH 7.5. These optical properties facilitate both quantitative analysis and photoactivation protocols in experimental applications.

Historical Context of Development

The development of 8-azidoadenosine diphosphate glucose emerged from the broader field of photoaffinity labeling, which was pioneered by Frank Westheimer in the early 1960s. The specific application to nucleotide sugar metabolism began with efforts to understand the catalytic mechanism and regulatory properties of ADP-glucose pyrophosphorylase, a key enzyme in starch and glycogen biosynthesis.

Early research in the 1970s and 1980s established the foundation for using azido-modified nucleotides as photoaffinity probes. The compound gained prominence through studies conducted by Preiss and colleagues, who demonstrated its utility in mapping substrate binding sites on Escherichia coli ADP-glucose synthetase. These investigations revealed that the photoaffinity analog could specifically and covalently incorporate into the enzyme, providing unprecedented insights into the spatial organization of the active site.

The historical significance of this compound extends beyond its immediate applications, as it served as a prototype for developing other photoaffinity-based nucleotide analogs. The success of 8-azidoadenosine diphosphate glucose in enzyme studies paved the way for broader applications of photoaffinity labeling in nucleotide biochemistry and structural biology.

Relationship to Parent Nucleotide Sugars

8-Azidoadenosine diphosphate glucose maintains a direct structural relationship to adenosine diphosphate glucose, the natural substrate for ADP-glucose pyrophosphorylase and other glucosyltransferases. ADP-glucose serves as the primary glucosyl donor for the biosynthesis of storage polysaccharides, including bacterial glycogen, amylose in green algae, and amylopectin in higher plants.

The parent compound, adenosine diphosphate glucose, consists of adenosine linked via a 5'-diphosphate bridge to α-D-glucose. This nucleotide sugar plays a central role in carbohydrate metabolism, with its synthesis representing the primary regulatory step in storage polysaccharide formation. The enzyme ADP-glucose pyrophosphorylase catalyzes the reaction: ATP + glucose-1-phosphate ⇔ ADP-glucose + inorganic pyrophosphate.

The azido modification at the 8-position of the adenine ring in the photoaffinity analog preserves the essential structural features required for enzyme recognition while introducing the capacity for photochemical cross-linking. Studies have demonstrated that the modified compound retains sufficient affinity for the enzyme active site to enable specific binding before photoactivation. This selective binding is crucial for the probe's effectiveness, as it ensures that covalent attachment occurs preferentially at physiologically relevant sites rather than through nonspecific interactions.

Position in Photoaffinity Probe Classification

Within the broader classification of photoaffinity probes, 8-azidoadenosine diphosphate glucose belongs to the aryl azide category, which represents one of the three major classes of photocrosslinkers alongside diazirines and benzophenones. Aryl azides, including the 8-azido modification present in this compound, undergo photolysis to generate highly reactive nitrene intermediates that can form covalent bonds with a variety of functional groups.

The design of photoaffinity probes typically incorporates three essential functionalities: an affinity/specificity unit, a photoreactive moiety, and an identification/reporter tag. In the case of 8-azidoadenosine diphosphate glucose, the ADP-glucose portion serves as the affinity unit, the 8-azido group functions as the photoreactive component, and various detection strategies can be employed for identification, including radioisotope labeling with tritium or carbon-14.

Table 1: Classification and Properties of 8-Azidoadenosine Diphosphate Glucose

The positioning of 8-azidoadenosine diphosphate glucose within the photoaffinity probe landscape reflects its specialized role in nucleotide biochemistry. Unlike broader-spectrum photoaffinity compounds designed for general protein-protein interaction studies, this molecule represents a targeted approach to understanding specific enzymatic processes. The compound's design exemplifies the evolution of photoaffinity labeling from general crosslinking applications to sophisticated probes tailored for particular biological systems.

Properties

CAS No. |

100634-21-7 |

|---|---|

Molecular Formula |

C16H24N8O15P2 |

Molecular Weight |

630.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H24N8O15P2/c17-12-6-13(20-3-19-12)24(16(21-6)22-23-18)14-10(29)8(27)5(36-14)2-35-40(31,32)39-41(33,34)38-15-11(30)9(28)7(26)4(1-25)37-15/h3-5,7-11,14-15,25-30H,1-2H2,(H,31,32)(H,33,34)(H2,17,19,20)/t4-,5-,7-,8-,9+,10-,11-,14-,15?/m1/s1 |

InChI Key |

UNUATZXMYNAGSY-ZQVROCHNSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |

Synonyms |

8-azido-ADPglucose 8-azidoadenosine diphosphate glucose |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

ADP-Glucose :

- Structure: Adenosine linked to diphosphate-glucose.

- Role : Key substrate for starch biosynthesis in plants, catalyzed by ADP-glucose pyrophosphorylase (AGPase) .

- Reactivity : High affinity for AGPase; participates in glycosyl transfer without photoreactive properties.

UDP-Glucose :

- Structure : Uridine linked to diphosphate-glucose.

- Role : Central to glycogen synthesis in animals and glycosylation in prokaryotes (e.g., glycolipid biosynthesis) .

- Reactivity : Substrate for glycogen synthase and glycosyltransferases; interacts with P2Y receptors (e.g., P2Y14) in signaling pathways .

8-Azidoadenosine Diphosphate Glucose:

- Structure : Analog of ADP-glucose with an 8-azido group.

- Role : Acts as a photoaffinity probe to study AGPase or glycogen synthase activity. The azido group enables covalent binding to enzymes upon UV exposure, facilitating mechanistic studies .

- Reactivity : Reduced enzymatic efficiency compared to ADP-glucose due to steric hindrance from the azido group; used to map active sites or inhibit metabolic pathways transiently .

Metabolic Pathway Utilization

Chemical and Stability Profiles

- ADP-glucose: Stable under physiological conditions but hydrolyzed by phosphatases. No photoreactivity .

- UDP-glucose : Sensitive to enzymatic cleavage (e.g., UDP-glucose dehydrogenase) and alkaline conditions .

- 8-Azidoadenosine diphosphate glucose: Light-sensitive due to the azido group; requires storage in dark conditions. The azide enhances reactivity for crosslinking but may reduce cellular uptake efficiency .

Research Findings

- AGPase Studies: 8-Azidoadenosine diphosphate glucose competitively inhibits AGPase in Arabidopsis, revealing steric constraints in the enzyme’s active site .

- Glycolipid Tracking: In bacterial systems, the azido analog labels glucose diphosphate polyprenol intermediates, elucidating glycosyltransferase mechanisms in Xanthomonas .

Preparation Methods

Halogenation and Azide Substitution at the C8 Position

The synthesis of 8-azidoadenosine typically begins with the halogenation of adenosine at the C8 position. In a representative protocol, adenosine is treated with bromine or iodine in acetic acid, yielding 8-bromoadenosine or 8-iodoadenosine. Subsequent nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C introduces the azido group, achieving yields of 70–85%. This method leverages the reactivity of halogenated purines, with the azide displacement proceeding efficiently under mild conditions.

Critical to this step is the protection of the ribose hydroxyl groups to prevent undesired side reactions. Trityl or acetyl protecting groups are commonly employed, with deprotection performed post-azidation using acidic or basic conditions, respectively. Nuclear magnetic resonance (NMR) spectroscopy confirms the syn conformation of the glycosidic bond in 8-azidoadenosine due to steric hindrance between the azido group and the ribose ring.

Alternative Routes via Direct Azidation

Recent advances bypass halogenation intermediates by utilizing palladium-catalyzed cross-coupling reactions. For example, 8-azidoadenosine derivatives have been synthesized via Sonogashira coupling between 8-bromoadenosine and trimethylsilyl azide, followed by desilylation. This method reduces reaction steps and improves regioselectivity, albeit with lower yields (50–60%) compared to traditional substitution routes.

Phosphorylation to 8-Azidoadenosine Diphosphate

Chemical Phosphorylation Strategies

The conversion of 8-azidoadenosine to its diphosphate form involves sequential phosphorylation. A two-step protocol is widely adopted:

-

Monophosphate Formation : Treatment with phosphoryl chloride (POCl₃) in trimethyl phosphate introduces the first phosphate group at the 5'-OH position, yielding 8-azidoadenosine monophosphate (8-azido-AMP) with 65–75% efficiency.

-

Diphosphate Synthesis : 8-azido-AMP is reacted with imidodiphosphate in the presence of carbodiimide activators, forming 8-azidoadenosine diphosphate (8-azido-ADP) at 55–60% yield.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Monophosphate formation | POCl₃, trimethyl phosphate | 0°C, 4 h | 65–75% |

| Diphosphate synthesis | Imidodiphosphate, EDC | RT, 12 h | 55–60% |

Enzymatic Phosphorylation

Enzymatic methods offer higher specificity and milder conditions. Adenylate kinase and pyruvate kinase have been employed to catalyze the phosphorylation of 8-azidoadenosine using ATP as a phosphate donor. This approach achieves 80–90% conversion to 8-azido-ADP, though it requires careful control of enzyme activity to avoid azide reduction.

Coupling to Glucose: Chemoenzymatic Approaches

Chemical Glycosylation

The attachment of glucose to 8-azido-ADP traditionally utilizes Schmidt glycosylation, where peracetylated glucose is activated with trichloroacetimidate and coupled to the diphosphate under acidic conditions. Yields range from 40–50%, with challenges arising from the steric bulk of the azido group, which impedes glycosidic bond formation.

Enzymatic Coupling via Glycosyltransferases

UDP-glucose pyrophosphorylase (UGPase) has been repurposed to catalyze the formation of 8-azido-ADP-glucose from 8-azido-ADP and glucose-1-phosphate. This method achieves near-quantitative yields under physiological pH and temperature, leveraging the enzyme’s native ability to assemble nucleotide sugars.

Analytical Validation and Functional Characterization

Spectroscopic Confirmation

Ultraviolet (UV) spectroscopy of 8-azido-ADP-glucose reveals a λₘₐₓ at 265 nm, consistent with the azidopurine chromophore. Circular dichroism (CD) spectra indicate a folded conformation in aqueous solution, critical for coenzyme activity.

Enzymatic Activity Assays

The functional competence of 8-azido-ADP-glucose was validated using apo-glucose oxidase, which regained 66% activity upon reconstitution with the analog. In contrast, apo-D-amino acid oxidase showed no activity, highlighting substrate specificity.

Applications in Biochemical Research

Q & A

Basic: How is 8-Azidoadenosine Diphosphate Glucose synthesized for experimental use?

Answer:

The synthesis of 8-azidoadenosine diphosphate glucose (8-azido-ADP-glucose) involves modifying adenosine diphosphate glucose (ADP-glucose) by introducing an azido group at the 8-position of the adenine ring. This is typically achieved via diazo transfer reactions or photochemical substitution methods. A related approach involves using dibenzyl chlorophosphonate in inert solvents with organic bases to form intermediate esters, followed by catalytic hydrogenation and hydrolysis to yield phosphorylated sugars (e.g., glucose 6-phosphate synthesis) . For azido-functionalized nucleotides, photoreactive analogs like 8-azido-ATP are synthesized by substituting the adenine base with azide groups, enabling photoaffinity labeling in subsequent studies .

Basic: What methods are used to detect and quantify 8-Azidoadenosine Diphosphate Glucose in enzymatic assays?

Answer:

Detection and quantification rely on:

- Radioactive Labeling : Incorporation of - or -labeled substrates into reaction mixtures, followed by separation via thin-layer chromatography (TLC) or HPLC. For example, permeabilized cells incubated with UDP-[]glucose can be analyzed for glycolipid-bound products .

- Enzymatic Coupling Assays : Using UDP-glucose dehydrogenase or pyrophosphorylases to convert 8-azido-ADP-glucose into measurable products (e.g., NADH formation monitored spectrophotometrically at 340 nm) .

- Mass Spectrometry : High-resolution LC-MS for structural confirmation and quantification, leveraging the azido group’s unique mass signature .

Advanced: How can researchers design experiments to track the incorporation of 8-Azidoadenosine Diphosphate Glucose into glycosylation pathways?

Answer:

Experimental Design :

Substrate Delivery : Introduce 8-azido-ADP-glucose into in vitro systems (e.g., permeabilized cells or purified enzyme mixtures) under controlled ATP/UTP levels to mimic physiological conditions .

Photoaffinity Labeling : Irradiate samples with UV (254–365 nm) to crosslink the azido group to interacting proteins, "trapping" transient enzyme-substrate complexes .

Product Isolation : Extract labeled glycoconjugates (e.g., glycolipids or glycoproteins) using organic solvents or affinity chromatography.

Analytical Validation :

- Electrophoresis/Chromatography : Resolve products via SDS-PAGE or TLC, comparing mobility to unmodified controls .

- Proteomic Mapping : Digest labeled proteins with trypsin and identify binding domains via peptide sequencing (e.g., MALDI-TOF) .

Key Considerations : Include negative controls (e.g., non-UV-exposed samples) to distinguish specific labeling from background noise.

Advanced: What strategies resolve contradictions in kinetic data when using 8-Azidoadenosine Diphosphate Glucose as a substrate analog?

Answer:

Contradictions often arise from:

- Competitive Inhibition : Azido-modified nucleotides may bind non-productively to active sites. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, varying substrate concentrations with fixed 8-azido-ADP-glucose levels can reveal values .

- Photoactivation Artifacts : UV exposure during labeling may alter enzyme conformation. Validate kinetics in dark conditions or use non-photoreactive analogs (e.g., ADP-glucose) as controls .

- Substrate Channeling : Compartmentalization in pathways (e.g., glycogen vs. starch synthesis) may skew data. Employ compartment-specific inhibitors (e.g., cytosolic vs. mitochondrial) and compare flux rates .

Basic: What is the role of 8-Azidoadenosine Diphosphate Glucose in nucleotide sugar metabolism compared to UDP-glucose?

Answer:

While UDP-glucose is a canonical donor in glycosylation (e.g., glycogen, cellulose biosynthesis) , 8-azido-ADP-glucose serves as a mechanistic probe :

- Glycosyltransferase Studies : Its azido group allows covalent tagging of enzymes like starch synthases, revealing binding pockets inaccessible to natural substrates.

- Pathway Localization : Unlike UDP-glucose, ADP-linked sugars are preferentially utilized in plastidial starch synthesis in plants, making 8-azido-ADP-glucose critical for studying compartment-specific metabolism .

Advanced: How can competitive binding assays using 8-Azidoadenosine Diphosphate Glucose elucidate enzyme specificity?

Answer:

Isothermal Titration Calorimetry (ITC) : Measure binding affinities () by titrating 8-azido-ADP-glucose into enzyme solutions, comparing heat changes to unmodified ADP-glucose .

Fluorescence Quenching : Tag enzymes with environmentally sensitive fluorophores (e.g., tryptophan). Azido-group-induced quenching upon binding provides real-time kinetics .

Crystallography : Co-crystallize enzymes with 8-azido-ADP-glucose to resolve structural interactions at atomic resolution. The azido group’s electron density helps pinpoint binding motifs .

Example : In human erythrocyte glucose transporters, 8-azido-ATP binding studies identified a regulatory ATP site distinct from the substrate-binding domain .

Basic: What safety protocols are essential when handling 8-Azidoadenosine Diphosphate Glucose?

Answer:

- Photoreactivity : Work under red or UV-filtered light to prevent unintended activation.

- Azide Toxicity : Use PPE (gloves, goggles) and avoid inhalation. Decontaminate spills with sodium ascorbate to reduce azides to inert amines.

- Waste Disposal : Treat azide-containing waste with nitrous acid to degrade reactive groups before disposal .

Advanced: How does 8-Azidoadenosine Diphosphate Glucose facilitate studies on nucleotide-binding protein dynamics?

Answer:

- Time-Resolved FRET : Pair 8-azido-ADP-glucose with fluorescently tagged proteins to monitor conformational shifts during catalysis .

- Hydrogen-Deuterium Exchange (HDX) MS : Compare deuterium incorporation in proteins bound to 8-azido-ADP-glucose vs. native substrates, identifying regions with altered flexibility .

- Single-Molecule Imaging : Use total internal reflection fluorescence (TIRF) microscopy to observe real-time binding/unbinding events on immobilized enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.